molecular formula C25H18BrNO5S B11587635 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate

Cat. No.: B11587635
M. Wt: 524.4 g/mol
InChI Key: RNOQYBCNEWUVNC-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine core, which is a bicyclic structure containing both sulfur and nitrogen atoms, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate typically involves multiple steps:

    Formation of the Benzothiazine Core: The initial step often involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where the benzothiazine derivative is treated with an allyl halide in the presence of a base.

    Benzoylation: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the benzothiazine derivative with 4-bromobenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, benzothiazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate may offer unique interactions with biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Benzothiazine derivatives have been investigated for their analgesic, anti-inflammatory, and anticancer properties. The presence of the bromobenzoate moiety might enhance its activity or selectivity towards certain biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate would depend on its specific interactions with molecular targets. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity. The presence of the allyl and benzoyl groups might influence its binding affinity and specificity. The bromobenzoate moiety could further enhance its interactions with certain proteins or cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.

    2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenoxyacetate: Contains a phenoxyacetate group instead of a bromobenzoate moiety.

Uniqueness

The uniqueness of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-bromobenzoate lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom in the benzoate moiety might confer unique properties, such as enhanced binding to certain biological targets or increased reactivity in substitution reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H18BrNO5S

Molecular Weight

524.4 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 4-bromobenzoate

InChI

InChI=1S/C25H18BrNO5S/c1-2-16-27-22(23(28)17-8-4-3-5-9-17)24(20-10-6-7-11-21(20)33(27,30)31)32-25(29)18-12-14-19(26)15-13-18/h2-15H,1,16H2

InChI Key

RNOQYBCNEWUVNC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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